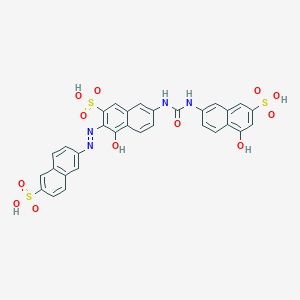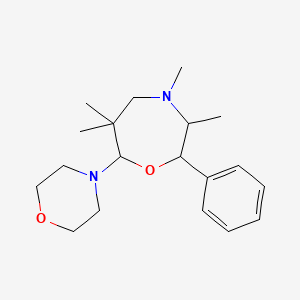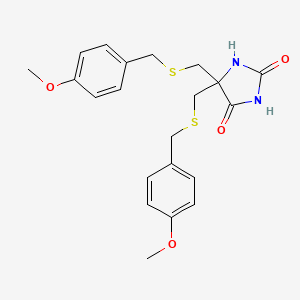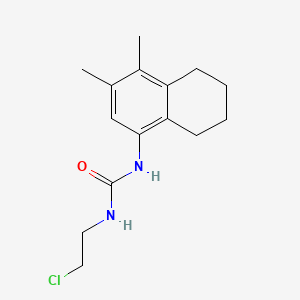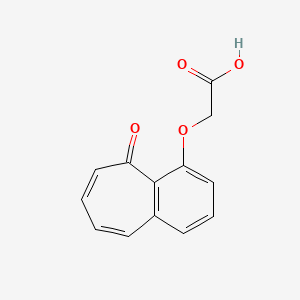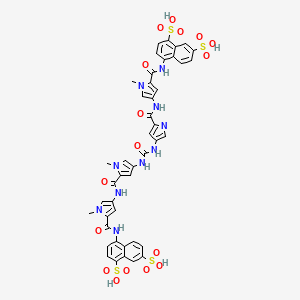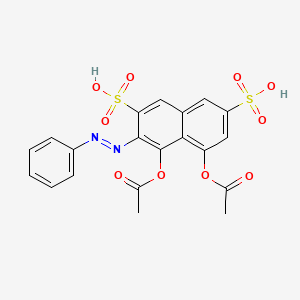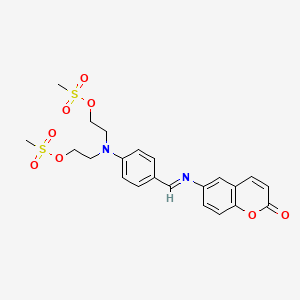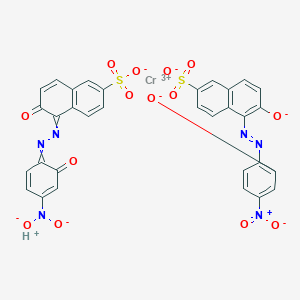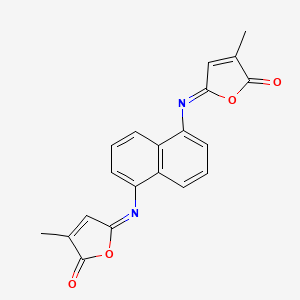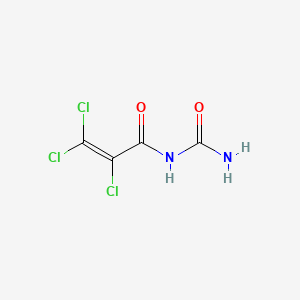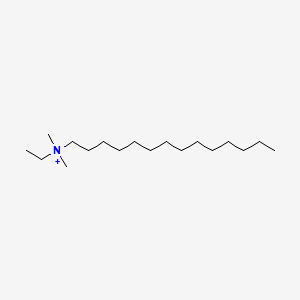
Tetradecyldimethylethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyldimethylethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes and its antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: Tetradecyldimethylethylammonium can be synthesized through the quaternization of dimethylethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and filtration to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of any oxidized derivatives formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the alkyl chain.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted quaternary ammonium compounds.
科学研究应用
Tetradecyldimethylethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and surfactants for cleaning products.
作用机制
The primary mechanism of action of tetradecyldimethylethylammonium involves the disruption of cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
相似化合物的比较
Tetramethylammonium: A simpler quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Tetraethylammonium: Another quaternary ammonium compound with slightly longer alkyl chains compared to tetramethylammonium.
Cetyltrimethylammonium: A quaternary ammonium compound with a longer alkyl chain, often used in similar applications but with different physicochemical properties.
Uniqueness: Tetradecyldimethylethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent .
属性
CAS 编号 |
45236-69-9 |
|---|---|
分子式 |
C18H40N+ |
分子量 |
270.5 g/mol |
IUPAC 名称 |
ethyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C18H40N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2/h5-18H2,1-4H3/q+1 |
InChI 键 |
DELLBLKQOILBPT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


